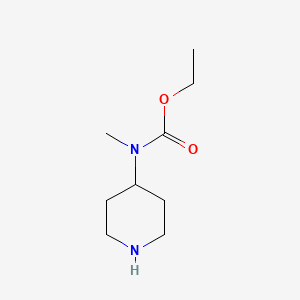

ethyl N-methyl-N-piperidin-4-ylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl N-methyl-N-piperidin-4-ylcarbamate |

InChI |

InChI=1S/C9H18N2O2/c1-3-13-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

QIAQJLFLGMPNAB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl N Methyl N Piperidin 4 Ylcarbamate

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of the target molecule reveals two primary disconnections that lead to logical and accessible precursors. These approaches hinge on either a piperidin-4-one or a piperidin-4-amine core structure.

A common and versatile starting point for the synthesis is a piperidin-4-one derivative, such as N-benzylpiperidin-4-one. This strategy involves the transformation of the ketone functional group at the C-4 position into the required N-methylamino group. A key step in this pathway is reductive amination.

The general sequence is as follows:

Reductive Amination: N-benzylpiperidin-4-one reacts with ammonia (B1221849) in the presence of a reducing agent like Raney Nickel to form 1-benzylpiperidin-4-amine. researchgate.net

N-Methylation: The resulting primary amine can then be methylated.

Carbamate (B1207046) Formation: The secondary amine is subsequently reacted with an appropriate reagent, such as ethyl chloroformate, to form the carbamate.

Deprotection: The N-benzyl protecting group is removed, typically via catalytic hydrogenation, to yield the final product.

Alternatively, reductive amination can be performed directly with methylamine (B109427) to install the N-methyl group in a single step, forming N-methyl-1-benzylpiperidin-4-amine, which then undergoes carbamate formation and deprotection.

Utilizing piperidin-4-amine or its protected derivatives as starting materials provides a more direct route to the target compound. This approach bypasses the need to construct the C4-N bond from a ketone. A common intermediate is 1-benzylpiperidin-4-amine, which can be synthesized from the corresponding piperidin-4-one. researchgate.net

From this intermediate, the synthesis can proceed in two potential sequences:

Sequence A: First, form the carbamate, then introduce the methyl group.

React 1-benzylpiperidin-4-amine with ethyl chloroformate to yield ethyl N-(1-benzylpiperidin-4-yl)carbamate.

Perform N-methylation on the carbamate nitrogen.

Remove the benzyl (B1604629) protecting group.

Sequence B: First, introduce the methyl group, then form the carbamate.

Methylate 1-benzylpiperidin-4-amine to produce N-methyl-1-benzylpiperidin-4-amine.

React the resulting secondary amine with ethyl chloroformate.

Remove the benzyl protecting group.

Table 1: Comparison of Precursor Strategies

| Strategy | Key Precursor | Primary Transformation | Advantages | Considerations |

|---|---|---|---|---|

| Piperidin-4-one Based | N-benzylpiperidin-4-one | Reductive Amination researchgate.net | Readily available starting material; versatile for introducing different N-substituents. | Multi-step process involving protection and deprotection. |

| Piperidin-4-amine Based | 1-benzylpiperidin-4-amine | N-alkylation & Carbamate Formation | More direct route to the C4-N bond. | The precursor itself is often derived from piperidin-4-one. |

Formation of the Carbamate Linkage

The creation of the carbamate functional group is a critical step in the synthesis. This is typically achieved by reacting an amine with a suitable carbonyl-containing electrophile.

The most conventional method for forming the ethyl carbamate is the reaction of the secondary amine precursor (e.g., N-methyl-piperidin-4-amine) with ethyl chloroformate. orgsyn.orgrutgers.edu This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride ion.

A base, such as triethylamine (B128534) or potassium hydroxide (B78521), is required to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.netrutgers.edu The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or toluene (B28343) at controlled temperatures to manage exothermicity. researchgate.net

Table 2: Typical Conditions for Carbamate Formation via Ethyl Chloroformate

| Parameter | Condition | Purpose | Reference Example |

|---|---|---|---|

| Reagents | Secondary amine, Ethyl chloroformate | Formation of the carbamate bond | rutgers.edu |

| Base | Potassium hydroxide, Triethylamine, Pyridine (B92270) | Neutralize HCl byproduct | researchgate.netrutgers.edu |

| Solvent | Dichloromethane, Toluene, Benzene | Provides reaction medium | researchgate.netrutgers.edu |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst (if using a biphasic system) | researchgate.net |

| Temperature | 0°C to Room Temperature | To control reaction rate and minimize side reactions | rutgers.edu |

One-Pot Synthesis Strategies for N-Alkyl Carbamates

Modern synthetic chemistry emphasizes efficiency, leading to the development of one-pot procedures for carbamate synthesis. These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources. One such strategy involves a three-component coupling of an amine, carbon dioxide (as a C1 source), and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.orgnih.gov While not specific to the target molecule in the cited literature, this methodology represents a viable and more sustainable alternative to using chloroformates. These one-pot reactions offer mild conditions and can be adapted for a wide range of amines. organic-chemistry.orgionike.com

Introduction of the N-Methyl Moiety on the Carbamate Nitrogen

The final structural feature to be installed is the methyl group on the carbamate nitrogen. This can be accomplished either by methylating an existing carbamate or by using a methylated amine precursor prior to carbamate formation. Focusing on the former, the direct N-methylation of a pre-formed carbamate (ethyl N-piperidin-4-ylcarbamate) presents a distinct synthetic challenge.

Several modern methods have been developed for the N-methylation of carbamates. These approaches offer alternatives to traditional alkylating agents which can sometimes lead to O-alkylation or require harsh conditions.

Magnesium-Catalyzed Reduction: A novel method utilizes a magnesium-catalyzed reduction of the carbamate's carbonyl group to a methylene (B1212753) group, effectively converting an N-alkoxycarbonyl group into an N-methyl group. For instance, an N-Boc protected amine can be transformed into an N-methyl amine using this protocol. organic-chemistry.orgacs.org

Metal-Free Hydride Transfer: Another sustainable approach uses a bench-stable amidophosphine borane (B79455) as a reducing agent to convert a wide range of carbamates into their corresponding N-methylated amines under mild, metal-free, and base-free conditions. acs.org

Zinc-Catalyzed Reactions: A catalyst system composed of zinc acetate (B1210297) and 1,10-phenanthroline (B135089) can effectively catalyze the N-methylation of amines using CO2 and a hydrosilane, a process that can also be applied to carbamates. rsc.org

Table 3: Selected Modern N-Methylation Methods for Carbamates

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Magnesium-Catalyzed Reduction | MgBu₂, HBpin | Sustainable earth-alkaline metal catalyst; mild conditions. | organic-chemistry.orgacs.org |

| Hydride Transfer Reduction | Amidophosphine Borane | Metal-free and base-free; broad substrate scope. | acs.org |

| Zinc-Catalyzed Conversion | Zn(OAc)₂, Hydrosilane, CO₂ | Utilizes CO₂ as a C1 source; high thermal stability. | rsc.org |

Direct N-Methylation Strategies on Precursor Amines or Carbamates

Direct N-methylation involves introducing the methyl group onto a secondary amine or a secondary carbamate precursor. This approach is advantageous when the corresponding N-desmethyl piperidine (B6355638) derivative is readily available.

One common strategy involves the methylation of ethyl N-piperidin-4-ylcarbamate. This can be achieved using standard methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base to neutralize the acidic proton generated during the reaction.

A more contemporary and sustainable approach involves the use of carbon dioxide (CO2) as a C1 building block. A general protocol has been developed for the direct N-methylation of a wide range of drug-like amines using CO2 and a hydrosilane reducing agent, such as polymethylhydrosiloxane (B1170920) (PMHS). nih.gov This reaction is often catalyzed by a simple inorganic base, like potassium phosphate (B84403) (K3PO4), and represents a scalable and environmentally benign method. nih.gov While not specifically detailed for ethyl N-piperidin-4-ylcarbamate, this methodology is applicable to complex amines and offers a robust alternative to traditional methylation techniques. nih.gov

Another example of N-methylation on a related heterocyclic system involves the reaction with excess 1,3-dibromopropane (B121459) followed by nucleophilic substitution with aqueous methylamine. nih.gov This multi-step sequence first alkylates the nitrogen and then introduces the methylamine group, which could be adapted for the synthesis of N-methylated precursors. nih.gov

Synthesis via N-Methylated Amines

An alternative and often more direct route is to begin with the already N-methylated piperidine core, N-methylpiperidin-4-amine. This commercially available or readily synthesized intermediate can then be converted to the target carbamate in a single step.

The most common method for this transformation is the reaction of N-methylpiperidin-4-amine with ethyl chloroformate. orgsyn.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide or a tertiary amine like triethylamine, to act as an acid scavenger for the hydrochloric acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of the ethyl chloroformate, leading to the formation of the desired ethyl N-methyl-N-piperidin-4-ylcarbamate. A general procedure for this type of reaction involves cooling the amine solution, adding the ethyl chloroformate, and then gradually adding a base to control the reaction exotherm and facilitate the reaction. orgsyn.org

Advanced Synthetic Transformations and Process Optimization

Catalytic Hydrogenation for Piperidine Ring Formation or Reduction of Precursors

Catalytic hydrogenation is a powerful and widely used method for synthesizing the piperidine ring from aromatic pyridine precursors. acs.org This approach offers a straightforward route to the saturated heterocyclic core. acs.org The reaction involves the reduction of the pyridine ring using hydrogen gas (H2) in the presence of a metal catalyst.

A variety of heterogeneous and homogeneous catalysts are effective for this transformation. Common heterogeneous catalysts include platinum, palladium, rhodium, and ruthenium on carbon supports (Pd/C, Pt/C), as well as Raney nickel. researchgate.netsemanticscholar.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the reaction's efficiency and selectivity. For instance, rhodium catalysts have proven effective for hydrogenating substituted pyridines under milder conditions. nih.gov In some cases, metal-free catalytic systems, such as those using borane catalysts generated in situ, can achieve the hydrogenation of pyridines with excellent yields and high cis-stereoselectivity. acs.org

Catalytic hydrogenation is also employed in precursor modification, such as in deprotection steps. For example, a benzyl protecting group on the piperidine nitrogen can be removed by hydrogenation using a palladium on carbon (Pd/C) catalyst, a process known as hydrogenolysis. researchgate.netnih.gov This is a key step in multi-step syntheses where the piperidine nitrogen needs to be temporarily blocked. researchgate.net

| Precursor Type | Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Substituted Pyridines | Borane Catalysts (e.g., from alkenes and HB(C6F5)2) | H2 gas | Metal-free, high cis-stereoselectivity | acs.org |

| Pyridine Derivatives | Rhodium (Rh) | Milder conditions, less time required | Effective for fluorinated substrates | nih.gov |

| N-Benzyl Piperidone | Raney Nickel (Raney-Ni) | H2 gas, Ammonia | Reductive amination to form amine | researchgate.net |

| N-Benzoyl Piperidine Precursor | Palladium on Carbon (Pd/C) | H2 gas, Methanol | Deprotection (de-benzylation) | researchgate.netnih.gov |

| Furfurylamine | Cobalt-based catalyst | H2 gas, constant temperature | Gaseous product withdrawal | google.com |

Multicomponent Reactions for Piperidine Carbamate Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient strategy for constructing complex molecular scaffolds like functionalized piperidines. taylorfrancis.comresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity quickly. mdpi.comajchem-a.com

While a direct MCR for this compound is not prominently described, various MCRs provide access to highly substituted piperidine cores that can be subsequently converted to the target compound. taylorfrancis.com For example, one-pot, three-component transformations between aromatic aldehydes, amines, and acetoacetic esters can yield functionalized piperidine scaffolds. taylorfrancis.com Other notable MCRs for piperidine synthesis include:

Diels-Alder Reactions: Intermolecular Diels-Alder reactions can be part of a four-component synthesis to create complex piperidone scaffolds. researchgate.net

Mannich-Type Reactions: A three-component Mannich reaction of a terminal alkyne, an amine, and an aldehyde can be used to synthesize propargylamines, which are versatile intermediates for further cyclization into piperidines. ajchem-a.com

Cascade Reactions: One-pot cyclization cascade reactions involving aldehydes, cyano-containing acids, and an ammonium (B1175870) source can construct piperidine analogs with multiple stereogenic centers. ajchem-a.com

The products of these MCRs are often highly functionalized, providing handles for further chemical modification, including the introduction of the N-methyl and ethyl carbamate moieties.

Chemoenzymatic and Biocatalytic Approaches for Related Piperidine Carbamates

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of biocatalysis to create efficient and sustainable routes to complex molecules, particularly chiral compounds. nih.govmdpi.com This approach is especially valuable for producing enantiomerically pure piperidine derivatives, which are crucial in pharmaceutical applications. nih.govchemistryviews.org

Recent advances have demonstrated the use of enzymes for key transformations in piperidine synthesis:

Asymmetric Dearomatization: A chemo-enzymatic approach can achieve the asymmetric dearomatization of activated pyridines to prepare stereo-defined piperidines. nih.gov A key step involves a one-pot cascade using an amine oxidase and an ene imine reductase to convert tetrahydropyridine (B1245486) intermediates into chiral piperidines. nih.gov

Enzymatic Resolution: Lipases, a class of hydrolases, can be used for the kinetic resolution of racemic piperidine-based esters. researchgate.net For example, lipase (B570770) PS-C II from Burkholderia cepacia has shown good enantioselectivity in the resolution of N-acetylated 2-piperidylacetic acid methyl ester. researchgate.net

C-H Oxidation: Enzymes can be used for scalable C-H oxidation to introduce hydroxyl groups into simple piperidine precursors with high stereoselectivity. chemistryviews.org These hydroxylated intermediates can then undergo further chemical modifications, such as radical cross-coupling reactions, to build molecular complexity. chemistryviews.org

These biocatalytic methods provide access to chiral piperidine building blocks that can serve as precursors for the enantioselective synthesis of related piperidine carbamates.

| Enzyme/System | Reaction Type | Substrate Type | Product Feature | Reference |

|---|---|---|---|---|

| Amine Oxidase / Ene Imine Reductase | One-pot cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

| Lipase PS-C II (Burkholderia cepacia) | Kinetic resolution (interesterification) | Racemic N-acetylated piperidylacetic acid methyl ester | Enantiopure piperidine-based β-amino esters | researchgate.net |

| trans-4-proline hydroxylase (trans-P4H) / Ectoine 5-hydroxylase | C-H Oxidation | 2- and 3-carboxylated piperidines | Enantiopure hydroxylated piperidines | chemistryviews.org |

Diastereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry during the synthesis of substituted piperidines is critical, as different stereoisomers can have vastly different biological activities. Diastereoselective and enantioselective strategies aim to produce a single desired stereoisomer.

Diastereoselective Synthesis: Many multicomponent reactions for piperidine synthesis exhibit high diastereoselectivity. For instance, a four-component synthesis of piperidin-2-ones from pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium acetate has been shown to be highly stereoselective, forming only a single diastereomer with three or four stereocenters. researchgate.net Similarly, the metal-free hydrogenation of pyridines using borane catalysts often proceeds with excellent cis-diastereoselectivity. acs.org

Enantioselective Synthesis: The formation of a single enantiomer can be achieved through various methods. Asymmetric catalysis, using chiral catalysts or ligands, is a common approach. For example, an enantioselective oxidative amination of non-activated alkenes has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand to form chiral piperidines. semanticscholar.org Additionally, the chemoenzymatic methods described previously, such as dynamic kinetic resolution and asymmetric dearomatization, are powerful tools for accessing enantiomerically pure piperidine scaffolds. nih.govmdpi.com

These advanced strategies enable the precise construction of stereochemically defined piperidine rings, which are essential for creating specific and potent molecular agents.

Chemical Reactivity and Functional Group Transformations of Ethyl N Methyl N Piperidin 4 Ylcarbamate

Reactions at the Carbamate (B1207046) Moiety

The carbamate functional group is an ester of carbamic acid and is susceptible to various nucleophilic substitution reactions at the carbonyl carbon.

The stability of the carbamate linkage is highly dependent on the pH of the surrounding medium. Both acidic and basic conditions can promote hydrolytic cleavage, although the mechanisms and products differ.

Under basic conditions , the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This process results in the formation of an unstable tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the ester bond, yielding ethanol (B145695) and a carbamate salt. This salt can then decarboxylate to form the N-methyl-4-aminopiperidine. The reaction is generally considered to be a second-order process, dependent on the concentrations of both the carbamate and the hydroxide ion. rsc.org

The proposed mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack of OH⁻ on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide ion (⁻OEt).

Proton transfer to form ethanol.

Decarboxylation of the resulting carbamic acid derivative to yield N-methyl-4-aminopiperidine.

Under acidic conditions , the mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of ethanol. The resulting carbamic acid is unstable and readily decomposes to the corresponding protonated amine and carbon dioxide.

Table 1: Products of Hydrolytic Degradation

| Condition | Reagents | Primary Products | Final Products |

|---|---|---|---|

| Acidic | H₃O⁺, H₂O | 1-methylpiperidin-4-ylcarbamic acid, Ethanol | 1-methylpiperidin-4-amine, CO₂, Ethanol |

| Basic | OH⁻, H₂O | Ethoxide, 1-methylpiperidin-4-ylcarbamic acid derivative | Ethanol, 1-methylpiperidin-4-amine, CO₂ |

Transesterification of the carbamate can be achieved by reacting it with an alcohol, typically in the presence of a catalyst such as a corresponding alkoxide. rsc.org This reaction substitutes the ethyl group of the carbamate with a different alkyl or aryl group from the reacting alcohol. The reaction equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products. For instance, reacting ethyl N-methyl-N-piperidin-4-ylcarbamate with isopropanol (B130326) in the presence of sodium isopropoxide would yield isopropyl N-methyl-N-piperidin-4-ylcarbamate. The reaction rate is influenced by the steric hindrance and polarity of the alcohol. rsc.org

Transamidation involves the reaction of the carbamate with a primary or secondary amine to form a urea (B33335) derivative. This reaction generally requires more forcing conditions than transesterification due to the lower nucleophilicity of amines compared to alkoxides. The process involves the displacement of the ethoxy group by the amine, resulting in the formation of a substituted urea and ethanol.

Table 2: Examples of Transesterification and Transamidation

| Reaction | Reactant | Catalyst/Conditions | Product |

|---|---|---|---|

| Transesterification | Methanol (CH₃OH) | Sodium methoxide, Heat | Mthis compound |

| Transesterification | Benzyl (B1604629) alcohol | Sodium benzoxide, Heat | Benzyl N-methyl-N-piperidin-4-ylcarbamate |

| Transamidation | Dimethylamine ((CH₃)₂NH) | High Temperature | 1,1-dimethyl-3-methyl-3-(piperidin-4-yl)urea |

When subjected to high temperatures, typically in the range of 250-600 °C, carbamates can undergo thermal decomposition. mdpi.com The primary pathway for this degradation is a unimolecular elimination reaction that yields an isocyanate and an alcohol. mdpi.com In the case of this compound, thermal decomposition would be expected to produce 4-isocyanato-1-methylpiperidine (B13972853) and ethanol. This process is often carried out in the gas phase and is a common phosgene-free method for synthesizing isocyanates. mdpi.com The stability of the piperidine (B6355638) ring itself is generally high, though very high temperatures can lead to more complex degradation pathways. researchgate.netnih.gov

Reactivity of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine, making it a nucleophilic and basic center. Its reactivity is characteristic of other tertiary amines.

The lone pair of electrons on the piperidine nitrogen allows it to act as a nucleophile and react with alkylating agents, such as alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. google.com For example, the reaction with methyl iodide would yield 4-((ethoxycarbonyl)(methyl)amino)-1,1-dimethylpiperidin-1-ium iodide. google.com The reaction proceeds via an Sₙ2 mechanism. The resulting quaternary ammonium salts are ionic compounds with different solubility and chemical properties compared to the parent molecule.

Table 3: Quaternization Reactions of the Piperidine Nitrogen

| Alkylating Agent | Chemical Formula | Product Name |

|---|---|---|

| Methyl Iodide | CH₃I | 4-((ethoxycarbonyl)(methyl)amino)-1,1-dimethylpiperidin-1-ium iodide |

| Ethyl Bromide | C₂H₅Br | 1-ethyl-4-((ethoxycarbonyl)(methyl)amino)-1-methylpiperidin-1-ium bromide |

Unlike primary and secondary amines, the tertiary nitrogen of the piperidine ring in this compound does not have a hydrogen atom to substitute. Therefore, it does not undergo traditional acylation or sulfonylation to form stable amide or sulfonamide bonds under standard conditions.

However, tertiary amines can react with highly reactive acylating agents like acetyl chloride or acetic anhydride. rsc.org This reaction does not result in a stable acylated product but can form a highly reactive N-acylammonium salt as an intermediate. This intermediate can then act as an acylating agent itself or undergo other reactions, such as elimination or ring-opening, particularly under harsh conditions. rsc.org Similarly, reaction with sulfonyl chlorides is not a standard transformation for tertiary amines and would not be expected to yield a stable sulfonamide. The basicity of the piperidine nitrogen may lead to it acting as a base catalyst in the hydrolysis of the acylating or sulfonylating agent if water is present.

Reactions at the Piperidine Ring Carbons

The saturated carbocyclic structure of the piperidine ring in this compound is the primary site for chemical modification. Reactions at these carbon atoms can alter the ring's substitution pattern, oxidation state, and stereochemistry.

Oxidation and Reduction Pathways of the Heterocycle

The piperidine ring, being a saturated heterocycle, is generally stable. However, under specific catalytic conditions, it can undergo oxidation. The nitrogen atom significantly influences the reactivity of the ring carbons, particularly the α-carbons.

Oxidation:

The oxidation of N-alkyl substituted piperidines can be achieved with high site-selectivity. Studies on related N-methyl piperidine structures have shown that employing strategies like Brønsted or Lewis acid complexation can render the basic nitrogen into a strong inductively withdrawing moiety. nih.gov This electronic effect deactivates more distant C-H bonds and facilitates targeted oxidation. For instance, Fe(PDP)-catalyzed oxidation of N-alkyl piperidines in the presence of HBF₄ proceeds in high yields to afford 3°-hydroxylated products. nih.gov This suggests that the tertiary carbons on a substituted piperidine ring of a molecule like this compound could be potential sites for hydroxylation.

Modern photocatalytic methods also offer pathways for the oxidation of N-heterocycles. Research on N-Boc protected piperidines, a related carbamate structure, has demonstrated that photocatalytic oxidation can lead to hydroxylation at the α-carbon position to form hemiaminals or to desaturation, yielding enecarbamates. chemrxiv.org These reactions tolerate a range of functional groups, indicating a broad applicability. chemrxiv.org

| Substrate Type | Catalyst | Strategy | Outcome | Reference |

|---|---|---|---|---|

| N-methyl or N-alkyl substituted piperidines | Fe(PDP) | HBF₄ protonation | Site-selective 3° hydroxylation | nih.gov |

| Acyl-protected piperidines | Fe(PDP) | HBF₄ protonation | Over-oxidation via N-dealkylation | nih.gov |

| 2° Piperidines | Fe(PDP) | BF₃ complexation | Effective oxidation with facile purification | nih.gov |

Reduction:

The piperidine ring itself is fully saturated and thus generally not subject to further reduction under standard catalytic hydrogenation conditions. The primary methods of reduction related to this scaffold involve the formation of the piperidine ring from its aromatic precursor, pyridine (B92270). nih.govnih.govacs.org The hydrogenation of substituted pyridines to yield piperidines is a fundamental process in heterocyclic chemistry, often employing transition metal catalysts under harsh conditions. nih.gov However, once formed, the piperidine ring is robust. Reduction pathways would typically target other functional groups within the molecule, such as the ethyl carbamate, or would be relevant in the context of related analogs like piperidinones, which can be reduced to piperidines. nih.govyoutube.com

Stereochemical Inversion and Epimerization Studies

For substituted piperidines possessing stereocenters, the ability to control or invert stereochemistry is crucial for accessing specific isomers. Epimerization, the selective inversion of a single stereocenter, is a key transformation.

A significant advancement in this area is the use of light-mediated reactions. A combined photocatalytic and hydrogen atom transfer (HAT) approach has been developed for the highly diastereoselective epimerization of substituted piperidines. nih.govnih.gov This method allows for the conversion of a more readily accessible, but thermodynamically less stable, diastereomer into the more stable isomer with high selectivity. nih.gov The process is reversible, with either diastereomer converging to the same diastereomeric ratio, which generally correlates with the calculated relative stabilities of the isomers. nih.gov This technique has been successfully applied to a wide variety of di- to tetrasubstituted piperidines, including N-alkyl derivatives. nih.govnih.gov

| Piperidine Substitution Pattern | Reaction Type | Key Feature | Selectivity | Reference |

|---|---|---|---|---|

| Di- to tetrasubstituted | Photocatalysis and Hydrogen Atom Transfer (HAT) | Converts to the most stable diastereomer | High diastereoselectivity | nih.govnih.gov |

| 2,3-disubstituted | Light-mediated epimerization | Effective for esters, tertiary amides, primary amides | High yields and excellent diastereoselectivities | nih.gov |

| 2,5-disubstituted | Light-mediated epimerization | Effective for aryl and alkyl substituents | High yields and stereoselectivities | nih.gov |

More classical approaches to epimerization often involve base-mediated protocols. For piperidines bearing an enolizable substituent, such as an ester, treatment with a base can facilitate the conversion of a kinetically favored cis-isomer into the thermodynamically more stable trans-isomer. rsc.orgrsc.org This strategy relies on the conformational preferences of the piperidine ring, where bulky substituents favor an equatorial position to minimize steric strain. rsc.org While this compound itself lacks a stereocenter on the ring, these epimerization studies are highly relevant for its substituted derivatives.

Derivatization Strategies for Structural Modification

Derivatization of the this compound scaffold is essential for exploring structure-activity relationships in various chemical contexts. The reactions discussed previously, such as targeted oxidation and stereochemical epimerization, represent key derivatization strategies.

Further modifications can be envisioned based on established piperidine chemistry. The functionalization of C-H bonds is a powerful tool for introducing new substituents. Chemo-enzymatic methods, for example, have been used for the asymmetric dearomatization of activated pyridines to prepare stereo-defined 3- and 3,4-substituted piperidines, showcasing a sophisticated route to highly functionalized derivatives. researchgate.netacs.org

One-pot synthesis methods have also been developed to create complex piperidine structures. For instance, a sequence involving gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement has been used to synthesize piperidin-4-ols. nih.gov A key feature of such methods is that the ring nitrogen can remain free for subsequent derivatization, such as through intramolecular alkylations to form bicyclic systems. nih.gov These strategies highlight the potential for using this compound as a starting point or intermediate for more complex molecular architectures.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of Ethyl N Methyl N Piperidin 4 Ylcarbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the complete covalent framework of ethyl N-methyl-N-piperidin-4-ylcarbamate can be pieced together.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The ethyl group of the carbamate (B1207046) moiety would present as a quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The N-methyl group would appear as a sharp singlet. The protons on the piperidine (B6355638) ring would show more complex splitting patterns due to axial and equatorial positions and their coupling to neighboring protons. The proton at the C4 position (methine proton) would likely appear as a multiplet, while the methylene protons at C2/C6 and C3/C5 would exhibit complex, overlapping signals, often as multiplets.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, ten distinct signals are anticipated. The carbonyl carbon (C=O) of the carbamate group would appear significantly downfield. The carbons of the piperidine ring (C2/C6, C3/C5, and C4) would resonate in the aliphatic region, with their specific chemical shifts influenced by the nitrogen atom and the carbamate substituent. researchgate.net The N-methyl carbon and the two carbons of the ethyl group would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||

|---|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Chemical Shift (δ, ppm) |

| -O-CH₂-CH₃ | ~1.25 | t (triplet) | 3H | -O-CH₂-CH₃ | ~15 |

| Piperidine H3/H5 (axial/equatorial) | ~1.60-1.85 | m (multiplet) | 4H | Piperidine C3/C5 | ~30-35 |

| Piperidine H2/H6 (axial/equatorial) | ~2.80-3.10 | m (multiplet) | 4H | N-CH₃ | ~35-40 |

| N-CH₃ | ~2.75 | s (singlet) | 3H | Piperidine C2/C6 | ~50-55 |

| Piperidine H4 | ~3.90-4.10 | m (multiplet) | 1H | Piperidine C4 | ~55-60 |

| -O-CH₂-CH₃ | ~4.15 | q (quartet) | 2H | -O-CH₂-CH₃ | ~61 |

| C=O (Carbamate) | ~156 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the -O-CH₂- and -CH₃ protons of the ethyl group, and among the interconnected protons of the piperidine ring (H2/H6 with H3/H5, and H3/H5 with H4). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This technique is invaluable for definitively assigning the carbon signals based on the more easily assigned proton signals. For example, the proton signal at ~4.15 ppm would correlate with the carbon signal at ~61 ppm, confirming the assignment of the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH). columbia.edu This is critical for connecting different fragments of the molecule. Key HMBC correlations would include the N-methyl protons to the C2/C6 carbons of the piperidine ring and the C4 carbon, as well as the H4 proton to the carbamate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining the molecule's conformation and stereochemistry. For instance, NOESY could reveal correlations between the N-methyl protons and the axial or equatorial protons at the C2/C6 positions of the piperidine ring, providing insight into the ring's conformation and the orientation of the substituents.

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | -O-CH₂-CH₃ | -O-CH₂-CH₃ | Confirms ethyl group connectivity. |

| COSY | Piperidine H4 | Piperidine H3/H5 | Confirms piperidine ring connectivity. |

| HSQC | N-CH₃ | N-CH₃ | Assigns the N-methyl carbon. |

| HSQC | Piperidine H2/H6 | Piperidine C2/C6 | Assigns the C2/C6 carbons. |

| HMBC | N-CH₃ | Piperidine C2/C6 and C4 | Links N-methyl group to the piperidine ring. |

| HMBC | -O-CH₂-CH₃ | C=O (Carbamate) | Connects ethyl group to the carbamate carbonyl. |

| HMBC | Piperidine H4 | C=O (Carbamate) | Confirms the carbamate is attached at the C4 position. |

| NOESY | N-CH₃ | Piperidine H2/H6 (axial/equatorial) | Provides conformational information. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z of an ion with very high accuracy, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₂₀N₂O₂), the calculated monoisotopic mass is 200.1525 Da. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The experimentally measured accurate mass of this ion would be compared to the theoretical mass to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical m/z | Expected Experimental m/z |

|---|---|---|---|

| C₁₀H₂₀N₂O₂ | [M+H]⁺ | 201.1598 | 201.1598 ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., [M+H]⁺) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and helps to elucidate the connectivity of its atoms. nih.gov

For this compound, the protonated molecule would likely fragment through several key pathways. A common fragmentation for N-substituted piperidines involves the cleavage of the piperidine ring. core.ac.ukchegg.com Another expected pathway is the loss of the ethyl group or ethoxy group from the carbamate moiety.

Plausible Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond alpha to the piperidine nitrogen is a characteristic fragmentation pathway for piperidine derivatives. This can lead to the formation of a stable iminium ion.

Loss of the Carbamate Side Chain: Cleavage of the C4-N bond could lead to the loss of the entire ethyl N-methylcarbamate group, resulting in a piperidinyl cation fragment.

Fragmentation of the Carbamate: The carbamate ester itself can fragment, for instance, through the loss of ethylene (B1197577) (C₂H₄) from the ethoxy group, or the loss of CO₂.

Table 4: Predicted Key MS/MS Fragments for [C₁₀H₂₀N₂O₂ + H]⁺

| m/z (Da) | Proposed Fragment Formula | Proposed Loss | Description |

|---|---|---|---|

| 127.1230 | [C₇H₁₅N₂]⁺ | C₃H₄O₂ | Loss of ethyl formate (B1220265) from the carbamate side chain. |

| 114.1281 | [C₆H₁₆N₂]⁺ | C₄H₄O₂ | Loss of the carbamate carbonyl and ethoxy group. |

| 98.1022 | [C₆H₁₂N]⁺ | C₄H₉NO₂ | Fragment corresponding to the N-methyl-tetrahydropyridinium ion, resulting from ring cleavage. |

| 84.0813 | [C₅H₁₀N]⁺ | C₅H₁₁NO₂ | Loss of the entire carbamate side chain, leaving the N-methyl piperidinyl cation. |

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of particular functional groups, making these methods excellent for functional group identification. mdpi.com

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group, typically found in the region of 1700-1670 cm⁻¹. libretexts.org Other key vibrations include the C-N stretching bands, C-O stretching of the ester group, and various C-H stretching and bending modes for the aliphatic piperidine ring and alkyl groups. indexcopernicus.com

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, it would provide complementary information, especially regarding the C-C bonds of the piperidine skeleton and the symmetric vibrations of the molecule. acs.org

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Description |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2960-2850 | Strong/Medium | CH₂, CH₃ groups on piperidine ring, N-methyl, and ethyl groups. |

| C=O Stretch (Carbamate) | 1700-1670 | Strong | The most characteristic band for the carbamate functional group. |

| C-N Stretch | 1250-1020 | Medium | Stretching vibrations of the C-N bonds in the piperidine ring and carbamate. |

| C-O Stretch (Ester) | 1300-1200 | Strong | Stretching of the C-O bond within the carbamate ester linkage. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques form the cornerstone of quality control for this compound, enabling the separation of the main compound from impurities, starting materials, and by-products. The choice of method is dictated by the physicochemical properties of the analyte and the specific analytical goal, such as purity determination or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A reversed-phase approach is typically favored for this class of compounds.

Method development for this compound would logically commence with a C18 stationary phase, valued for its broad applicability and hydrophobic interaction capabilities. The mobile phase, a key variable in optimizing separation, generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase can be adjusted with additives like phosphoric acid or formic acid to ensure the analyte is in a consistent ionization state, which is crucial for achieving sharp, symmetrical peaks. nih.govresearchgate.net

Detection is commonly performed using an ultraviolet (UV) detector, as the carbamate moiety and any aromatic substituents provide sufficient chromophores for sensitive detection. The selection of an appropriate wavelength is determined by scanning the UV spectrum of the analyte to find the absorbance maximum.

A systematic approach to method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the desired resolution between the main peak and any impurities. Validation of the developed method according to established guidelines is essential to ensure its accuracy, precision, linearity, and robustness for routine quality control. nih.gov

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value | Rationale |

| Stationary Phase | C18, 5 µm, 250 x 4.6 mm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier; phosphoric acid controls pH for consistent analyte ionization. nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, balancing analysis time and column efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm | The carbamate group and piperidine ring allow for UV detection at lower wavelengths. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Expected Retention Time | ~ 5.8 min | This is an estimated value and would be determined experimentally. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to increase the volatility and thermal stability of the analyte.

Common derivatization strategies for compounds containing amine functionalities include acylation or silylation. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the piperidine nitrogen (if not already substituted) or other functional groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. Alternatively, acylation with reagents such as pentafluorobenzoyl chloride can be employed. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase like 5% phenyl-methylpolysiloxane. The separated components then enter the mass spectrometer, which provides mass spectral data for identification. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the compound, allowing for its structural confirmation.

For a hypothetical TMS derivative of a precursor to this compound, such as N-methyl-4-aminopiperidine, characteristic fragments would arise from the cleavage of the piperidine ring and the loss of methyl and silyl (B83357) groups. The interpretation of these fragmentation patterns is key to the structural elucidation of the original molecule and its derivatives.

Interactive Data Table: Postulated GC-MS Parameters and Fragmentation for a Derivatized Analog

| Parameter | Value | Rationale |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A common and effective silylating agent for amines. |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium at 1.2 mL/min | An inert and efficient carrier gas for GC-MS. |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate compounds with varying volatilities. |

| Injector Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Hypothetical Fragments (m/z) | M+, M-15, M-73, piperidine ring fragments | These fragments would be indicative of the loss of methyl, TMS, and cleavage of the heterocyclic ring, respectively. |

Chiral Chromatography for Enantiomeric Purity Determination

For derivatives of this compound that are chiral, the determination of enantiomeric purity is a critical aspect of their analysis, particularly in a pharmaceutical context where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography, most commonly chiral HPLC, is the method of choice for separating enantiomers.

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds, including those with piperidine scaffolds. nih.gov Columns like Chiralpak® AD, IA, and IB are prominent examples. nih.govthelabstore.co.ukct-k.com

Method development in chiral HPLC involves screening different CSPs and mobile phases to find the optimal conditions for enantioseparation. Mobile phases in normal-phase mode typically consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). In some cases, polar organic or reversed-phase modes may also provide successful separation. The choice of mobile phase composition can significantly impact the resolution and retention times of the enantiomers.

The resolution between the two enantiomeric peaks is a critical parameter in evaluating the success of the separation. A baseline resolution (Rs ≥ 1.5) is generally desired for accurate quantification of enantiomeric excess (ee).

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

| Parameter | Value | Rationale |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA) | A versatile CSP known for its broad enantioselectivity for various compound classes. nih.gov |

| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) | A common mobile phase for normal-phase chiral separations, offering a balance of polarity for elution and chiral recognition. |

| Flow Rate | 0.8 mL/min | A typical flow rate for analytical chiral HPLC. |

| Column Temperature | 25 °C | Ambient temperature is often a good starting point for chiral method development. |

| Detection | UV at 230 nm | Wavelength is chosen to maximize the signal for the analyte. |

| Expected Outcome | Baseline separation of enantiomers | The goal is to achieve distinct peaks for each enantiomer, allowing for accurate purity assessment. |

Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical investigations of this compound as outlined in the requested article structure. Searches for Density Functional Theory (DFT) studies, conformational analyses, Frontier Molecular Orbital (FMO) analyses, and computational modeling of reaction mechanisms for this particular compound did not yield specific results.

While computational studies, including quantum chemical calculations and DFT, have been conducted on various other carbamates, piperidine derivatives, and related organic molecules to determine their electronic structure, conformation, and reaction pathways researchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.gov, this level of specific analysis for this compound does not appear to be available in the public domain. General principles of FMO theory are well-established for predicting chemical reactivity libretexts.orgwikipedia.org, and methods for calculating kinetic and thermodynamic parameters are widely used ekb.egnih.govresearchgate.net, but their direct application and published results for the target molecule could not be located.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings for each specified subsection. The creation of such an article would necessitate fabricating data, which is not feasible.

Computational and Theoretical Investigations of Ethyl N Methyl N Piperidin 4 Ylcarbamate

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful computational tools used to explore the behavior of molecules at an atomic level. For ethyl N-methyl-N-piperidin-4-ylcarbamate, these methods provide critical insights into its structural flexibility, conformational preferences, and potential interactions with biological macromolecules.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound is essential to understand which shapes the molecule is likely to adopt and how it might present itself to a biological target.

The core of the molecule is a piperidine (B6355638) ring, a six-membered heterocycle that predominantly adopts a low-energy chair conformation. researchgate.net However, the orientation of the substituents—the ethyl carbamate (B1207046) group at the 4-position and the methyl group on the nitrogen of the carbamate—can lead to various distinct conformers. The key variables include whether the substituent at C4 is in an axial or equatorial position and the rotational state (rotamers) around the C-N and C-O bonds of the carbamate side chain.

Molecular dynamics (MD) simulations are employed to sample these conformational states over time. By simulating the molecule's movement in a virtual environment (often mimicking physiological conditions), researchers can map its energy landscape and identify the most stable, low-energy conformations. researchgate.net Density Functional Theory (DFT) calculations can further refine the energies of these conformers to provide a more accurate picture of their relative populations. researchgate.net For instance, the chair conformer with the bulky carbamate group in the equatorial position is generally expected to be more stable due to reduced steric hindrance compared to the axial conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data that would be generated from computational conformational analysis.

| Conformer | Piperidine Ring Conformation | C4-Substituent Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Chair | Equatorial | 0.00 | 85.5 |

| 2 | Chair | Axial | 2.10 | 3.5 |

| 3 | Twist-Boat | - | 5.50 | <0.1 |

Analysis of MD trajectories also reveals the flexibility of different parts of the molecule. While the piperidine ring is relatively rigid, the ethyl carbamate side chain possesses rotatable bonds, allowing it to adopt various orientations. This flexibility can be crucial for fitting into a protein's binding pocket.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This can be approached from two main angles for this compound.

Ligand-Based Virtual Screening (LBVS): This method relies on the principle that molecules with similar structures often have similar biological activities. If a compound with a known activity is structurally similar to this compound, LBVS can be used to screen for other molecules with a comparable profile. mdpi.com This approach does not require knowledge of the target's 3D structure. The process involves using the structure of this compound as a query to search databases for compounds with similar shape, size, and electrostatic properties. mdpi.com

Structure-Based Virtual Screening (SBVS): This approach, also known as molecular docking, requires the 3D structure of a potential protein target. mdpi.com Molecular docking algorithms predict the preferred orientation of the ligand (this compound) when bound to a target to form a stable complex. peerj.com The strength of the interaction is estimated using a scoring function, which calculates a value analogous to binding affinity. Given that many carbamate-containing molecules are known to target enzymes like acetylcholinesterase (AChE), SBVS could be used to dock this compound into the active site of AChE to predict its potential as an inhibitor. plos.orgnih.gov Similarly, targets associated with piperidine scaffolds could also be explored. researchgate.net

Table 2: Illustrative Results of a Structure-Based Virtual Screening for this compound This table shows hypothetical docking scores against potential protein targets.

| Potential Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | Trp84, Ser200, His440 |

| Butyrylcholinesterase (BChE) | 6EMI | -8.8 | Trp82, His438, Ser198 |

| Rho-associated kinase 1 (ROCK1) | 6E9W | -7.5 | Met156, Lys105 |

| Inducible Nitric Oxide Synthase | 1NSI | -7.1 | Arg382, Tyr367 |

The results from such screenings provide a list of potential biological targets for the compound, which can then be prioritized for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features and predicted activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds based solely on their structural features. mdpi.com

To develop a QSAR model for activities related to this compound, a dataset of structurally similar carbamate and piperidine derivatives with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. plos.orgtandfonline.com For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic properties: Dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). plos.orgresearchgate.net

Topological and 3D descriptors: Parameters that describe molecular size, shape, and atom connectivity. tandfonline.com

Using statistical techniques like Multiple Linear Regression (MLR), a model is built that links a combination of these descriptors to the observed activity. plos.org For example, a hypothetical QSAR model for the acetylcholinesterase inhibitory activity of carbamate derivatives might look like:

pIC₅₀ = β₀ + (β₁ × Atype_C_6) + (β₂ × Dipole-mag) - (β₃ × E_LUMO)

This equation indicates that the predicted activity (pIC₅₀) is dependent on specific atom types (Atype_C_6), the magnitude of the dipole moment, and the energy of the LUMO. plos.orgnih.gov The coefficients (β) indicate the weight or importance of each descriptor. Such models are rigorously validated to ensure their robustness and predictive power. plos.org

Table 3: Hypothetical Descriptors and Their Contributions in a QSAR Model for Piperidine Carbamates This table illustrates typical descriptors and their statistical significance in a hypothetical QSAR model.

| Descriptor | Description | Coefficient (β) | t-statistic | p-value |

| Atype_C_6 | Count of carbon atoms of a specific type | 0.45 | 4.2 | <0.001 |

| Dipole-mag | Magnitude of the dipole moment | 0.62 | 5.1 | <0.001 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.28 | -3.5 | <0.01 |

| S_sssCH | Sum of E-state indices for >CH- groups | 0.33 | 3.9 | <0.01 |

By calculating these descriptors for this compound, its activity can be predicted using the validated QSAR model, providing valuable guidance for its potential applications and for the design of more potent analogues.

Role of Ethyl N Methyl N Piperidin 4 Ylcarbamate As a Synthetic Intermediate and Scaffold in Complex Molecule Synthesis

Building Block in Multi-Step Organic Synthesis Pathways

Ethyl N-methyl-N-piperidin-4-ylcarbamate serves as a key starting material or intermediate in multi-step synthetic sequences. The piperidine (B6355638) moiety is a prevalent scaffold in numerous approved pharmaceuticals and drug candidates, valued for its ability to orient substituents in three-dimensional space and for the basic nitrogen atom which can engage in crucial interactions with biological targets. researchgate.net The carbamate (B1207046) group in the title compound acts as a stable protecting group for the 4-amino functionality, allowing for selective reactions at other positions of the molecule.

The most common synthetic utilization of this building block involves reactions at the secondary amine of the piperidine ring. Standard organic transformations such as N-alkylation, acylation, and reductive amination can be employed to introduce a wide array of substituents. google.com For instance, the piperidine nitrogen can be alkylated by reacting it with various alkyl halides or subjected to reductive amination with aldehydes or ketones. google.comnih.gov This strategy allows for the systematic construction of a target molecule by first securing the core piperidine scaffold and then appending additional pharmacophoric elements. This approach is fundamental in creating libraries of compounds for further study.

Precursor for the Synthesis of Pharmacologically Relevant Compounds

The 4-aminopiperidine (B84694) framework, of which this compound is a protected derivative, is a privileged scaffold in medicinal chemistry. It is a core component in a multitude of compounds designed to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

The 4-aminopiperidine core is central to the design of potent and selective ligands for several receptor systems. For example, this scaffold is integral to the structure of antagonists for the nociceptin/orphanin FQ (NOP) receptor (also known as ORL-1) and the C-C chemokine receptor type 5 (CCR5). nih.govnih.govrti.org The piperidine ring serves to correctly position substituents that interact with the receptor binding pockets. This compound provides a pre-functionalized version of this critical scaffold, enabling chemists to build upon it to synthesize novel ligands. In the development of ORL-1 antagonists, for instance, the piperidine nitrogen is typically functionalized with bulky substituents, a modification that can be readily achieved starting from an intermediate like this compound. nih.govlookchem.com Similarly, the discovery of potent CCR5 antagonists, which are important in anti-HIV research, has relied heavily on molecules incorporating the 4-aminopiperidine motif. nih.govresearchgate.netnih.gov

The secondary amine of the piperidine ring in this compound is a key point for derivatization to generate libraries of related compounds for biological screening. The goal of such derivatization is to explore the chemical space around a core scaffold to identify compounds with desired biological activity. Common derivatization strategies include:

N-Alkylation: Reaction with a variety of alkyl, benzyl (B1604629), or other substituted halides to introduce different side chains. This is a straightforward method to explore the impact of sterics and electronics of the N-substituent on activity. nih.gov

Reductive Amination: A two-step or one-pot reaction with a wide range of aldehydes and ketones, followed by a reducing agent (e.g., sodium triacetoxyborohydride), to form diverse N-substituted derivatives. nih.gov

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to introduce amide functionalities, which can act as hydrogen bond donors or acceptors.

These reactions allow for the systematic modification of the piperidine N-substituent, providing a powerful tool for probing structure-activity relationships.

| Reaction Type | Reagents | Purpose |

| N-Alkylation | Alkyl Halides (R-X), Base | Introduce diverse alkyl or arylmethyl groups. |

| Reductive Amination | Aldehydes/Ketones (RCHO/RCOR'), Reducing Agent | Introduce a wide variety of substituted N-alkyl groups. |

| Acylation | Acyl Chlorides (RCOCl), Base | Introduce amide functionalities for H-bonding. |

| Urea (B33335)/Carbamate Formation | Isocyanates (R-NCO) | Introduce urea or carbamate linkages. |

Exploration of Structure-Activity Relationships (SAR) in Derivative Libraries

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. The this compound scaffold is an excellent platform for conducting such studies. By synthesizing a library of derivatives with systematic variations, researchers can determine which modifications enhance potency, improve selectivity, or optimize pharmacokinetic properties.

A prime example of SAR exploration involving the 4-aminopiperidine scaffold is seen in the development of ligands for the ORL-1 receptor. Studies have shown that the nature of the substituent on the piperidine nitrogen is a critical determinant of functional activity. rti.org In one series of N-(4-piperidinyl)-2-indolinones, small changes to the N-substituent converted potent agonists into antagonists. rti.org This dramatic switch in activity highlights the sensitivity of the receptor to the chemical features in that region of the molecule.

Similarly, in the field of CCR5 antagonists, extensive SAR studies have been performed on piperidine-based scaffolds. Modifications to the piperidine N-substituent and other parts of the molecule have been shown to significantly affect binding affinity and antiviral potency. nih.gov These studies underscore the importance of the piperidine core as a versatile scaffold that allows for fine-tuning of pharmacological activity through systematic derivatization, a process for which this compound is a well-suited starting point.

Mechanistic Insights into the Biological Relevance of Piperidine Carbamate Scaffolds

Molecular Interactions with Biological Targets

The biological effects of piperidine (B6355638) carbamates are rooted in their ability to bind to and modulate the function of various proteins, including enzymes and receptors. The nature of these interactions can range from reversible non-covalent binding to irreversible covalent modification, dictating the potency and duration of their action. acs.orgnih.gov

Enzyme Inhibition Mechanisms (e.g., hydrolases, amidases, carboxylases)

Piperidine and piperazine (B1678402) carbamates have been identified as a promising class of inhibitors for several enzymes, particularly serine hydrolases such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov These enzymes are responsible for degrading endocannabinoids. The primary mechanism of inhibition by N-substituted carbamates is the covalent modification of the enzyme's active site. nih.govtaylorfrancis.com

The carbamate (B1207046) acts as a carbamylating agent. The carbonyl carbon of the carbamate moiety is electrophilic and susceptible to nucleophilic attack by a serine residue within the enzyme's catalytic triad. nih.gov This results in the formation of a stable, covalent carbamyl-enzyme intermediate, rendering the enzyme inactive. The leaving group (the ethoxy group in the case of ethyl N-methyl-N-piperidin-4-ylcarbamate) departs from the active site. This mechanism is characterized as irreversible or very slowly reversible, leading to prolonged enzyme inhibition. taylorfrancis.com For instance, N-methyl carbamates are widely known for their anticholinesterase activity, where they carbamylate the acetylcholinesterase enzyme, preventing the breakdown of the neurotransmitter acetylcholine. taylorfrancis.comwikipedia.org

Studies on various carbamate inhibitors have shown that the piperidine scaffold helps to properly orient the carbamate moiety within the active site for efficient reaction with the catalytic serine. nih.gov Competitive activity-based protein profiling (ABPP) has revealed that piperidine/piperazine carbamates can also inhibit other serine hydrolases, indicating a degree of promiscuity that can be tuned through structural modifications. nih.gov

Receptor Binding Mechanisms (e.g., G-protein coupled receptors, ion channels)

The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. nih.gov While the primary mechanism for many piperidine carbamates involves enzyme inhibition, this scaffold can also participate in receptor binding. The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate) in the binding pocket of many GPCRs, such as opioid or muscarinic receptors. nih.gov

Hydrogen Bonding: The carbamate moiety's carbonyl oxygen and nitrogen atom can act as hydrogen bond acceptors and donors, respectively, engaging with polar residues in the receptor. acs.org

Hydrophobic Interactions: The ethyl and methyl groups, as well as the aliphatic part of the piperidine ring, can engage in van der Waals and hydrophobic interactions with nonpolar pockets within the receptor.

Conformational Restriction: The carbamate group imposes a degree of conformational rigidity on the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a receptor. acs.org

Research has also suggested that piperidine/piperazine scaffolds could be leveraged to interact with members of the Transient Receptor Potential (TRP) channel family, indicating a broader potential for this chemical class in modulating ion channel activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nbinno.com For the piperidine carbamate scaffold, SAR studies focus on how modifications to the piperidine ring and the N-methyl carbamate group affect interactions with biological targets.

Influence of Piperidine Substitution on Binding Affinity and Selectivity

The piperidine ring serves as a versatile scaffold that can be substituted at various positions to fine-tune biological activity. nih.gov Its conformation (chair or boat) and the orientation of its substituents (axial or equatorial) significantly impact how the molecule fits into a binding site.

Position of Substitution: The point of attachment of the carbamate group to the piperidine ring is critical. In this compound, the substitution is at the 4-position, creating a symmetrical molecule. SAR studies on related scaffolds, such as N-phenyl-N-(piperidin-2-yl)propionamide derivatives, have shown that the substitution pattern dramatically influences receptor selectivity and affinity, for example, at opioid receptors. nih.gov

The following table summarizes findings from studies on related piperidine carbamates targeting endocannabinoid hydrolases, illustrating the effect of structural modifications on inhibitory potency.

| Compound | R Group Modification | Target | IC50 (nM) | Reference |

| Analogue 1 | Biphenyl | MAGL | 110 | nih.gov |

| Analogue 2 | 4'-methoxybiphenyl | MAGL | 30 | nih.gov |

| Analogue 3 | 4'-trifluoromethylbiphenyl | MAGL | 25 | nih.gov |

| Analogue 4 | 3-pentyl | FAAH | 140 | nih.gov |

| Analogue 5 | 3-hexyl | FAAH | 50 | nih.gov |

Role of the N-Methyl Carbamate Moiety in Molecular Recognition

The N-methyl carbamate moiety is not merely a reactive group for covalent inhibition but also a key player in molecular recognition for non-covalent binding. acs.org

Hydrogen Bonding and Dipolar Interactions: The carbonyl oxygen is a strong hydrogen bond acceptor, while the nitrogen, if unsubstituted, can be a hydrogen bond donor. These interactions are fundamental for anchoring the ligand in the active site of enzymes and receptors. acs.org

N-Substitution: The presence of the methyl group on the carbamate nitrogen (an N,N-disubstituted carbamate) influences the molecule's properties in several ways. It increases lipophilicity compared to an unsubstituted or N-monosubstituted carbamate. Furthermore, it removes the hydrogen bond donor capability of the carbamate nitrogen, which can be critical for selectivity. In some cases, N-methylation has been shown to enhance biological activity. For example, studies on norbelladine (B1215549) derivatives demonstrated that N-methylation increased their inhibitory potency against butyrylcholinesterase. nih.gov

Metabolic Stability: N,N-disubstituted carbamates generally exhibit greater stability against hydrolysis compared to N-monosubstituted or unsubstituted carbamates. This increased stability can prolong the duration of action in a biological system. nih.gov

Biotransformation Pathways and Metabolite Identification

The biotransformation of a drug candidate is a critical aspect that determines its pharmacokinetic profile and potential for generating active or toxic metabolites. For this compound, metabolic transformations can be predicted to occur on the piperidine ring, the ethyl ester, and the N-methyl group. The primary enzymes involved in such transformations are cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), and hydrolases. researchgate.net

Common metabolic pathways for molecules containing a piperidine ring include: researchgate.net

N-dealkylation: The N-methyl group can be oxidatively removed to yield a secondary amine metabolite.

Ring Hydroxylation: Oxidation, typically mediated by CYPs, can occur at carbons adjacent (alpha) to the piperidine nitrogen or at other positions on the ring, leading to the formation of hydroxylated metabolites.

N-oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide.

Ring Opening: Following hydroxylation at the alpha-carbon, an unstable carbinolamine intermediate can form, which may lead to the opening of the piperidine ring. researchgate.net

The carbamate moiety itself can also be a site of metabolism:

Ester Hydrolysis: The ethyl ester portion of the carbamate can be hydrolyzed by esterases to yield the corresponding carbamic acid, which may be unstable and subsequently decarboxylate.

Carbamate Hydrolysis: While generally more stable than esters, the carbamate bond can be cleaved, though this is less common for N,N-disubstituted carbamates. nih.gov

A summary of potential biotransformation pathways is presented in the table below.

| Moiety | Transformation | Potential Metabolite | Enzyme Family |

| N-Methyl Group | Oxidative N-demethylation | Ethyl N-piperidin-4-ylcarbamate | Cytochrome P450 |

| Piperidine Ring | C-Hydroxylation | Hydroxylated piperidine derivative | Cytochrome P450 |

| Piperidine Ring | N-Oxidation | Piperidine-N-oxide derivative | FMO, Cytochrome P450 |

| Piperidine Ring | Ring Opening (via carbinolamine) | Amino aldehyde derivative | Cytochrome P450 |

| Ethyl Ester | O-Dealkylation/Hydrolysis | N-methyl-N-piperidin-4-ylcarbamic acid | Esterases |

Identifying these metabolites is essential for a complete understanding of the compound's disposition and for ensuring that the observed biological activity is attributable to the parent compound and not a more active metabolite.

Emerging Research Directions and Unexplored Applications of Ethyl N Methyl N Piperidin 4 Ylcarbamate

Applications in Supramolecular Chemistry

The piperidine (B6355638) and carbamate (B1207046) components of ethyl N-methyl-N-piperidin-4-ylcarbamate offer intriguing possibilities in the realm of supramolecular chemistry. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, while the N-H group of a primary or secondary carbamate could serve as a hydrogen bond donor. Although the tertiary nature of the carbamate nitrogen in the target molecule precludes this specific interaction, the carbonyl oxygen can still participate in hydrogen bonding.